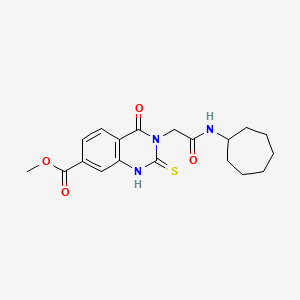

Methyl 3-(2-(cycloheptylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2-(cycloheptylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a thioxo group, a cycloheptylamino-acetamide side chain, and a methyl carboxylate moiety.

Properties

IUPAC Name |

methyl 3-[2-(cycloheptylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-18(25)12-8-9-14-15(10-12)21-19(27)22(17(14)24)11-16(23)20-13-6-4-2-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,20,23)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYIYEHHYBTZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 3-(2-(cycloheptylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit promising anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that modifications in the structure of quinazoline derivatives could enhance their activity against breast cancer cells (MCF-7), suggesting a potential for this compound in targeted cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar thioxoquinazoline derivatives have exhibited significant antibacterial effects against various pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how structural modifications influence the biological activity of quinazoline derivatives. For example, variations in the substituents at the nitrogen and carbon positions can significantly impact their anticancer and antimicrobial efficacy .

Comparative Data Table

| Property/Activity | Methyl 3-(cycloheptylamino) | Related Compounds |

|---|---|---|

| Anticancer Activity | High (MCF-7 inhibition) | Moderate to High |

| Antimicrobial Activity | Significant | Variable |

| Synthesis Complexity | Moderate | High |

| Clinical Evaluation Status | Limited | Ongoing |

Comparison with Similar Compounds

Structural Analog: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Core Structure : Thiazolo[3,2-a]pyrimidine fused ring system.

- Substituents : Phenyl, trimethoxybenzylidene, and ethyl carboxylate groups.

- Molecular Weight : 494.55 g/mol.

- Crystallographic Data: Monoclinic space group $ P2_1/n $, unit cell parameters $ a = 7.536 \, \text{Å}, b = 18.178 \, \text{Å}, c = 16.973 \, \text{Å}, \beta = 94.465^\circ $.

Comparison :

- The cycloheptylamino-acetamide side chain may enhance solubility compared to the phenyl and trimethoxybenzylidene groups in the analog.

- Both compounds feature ester groups (methyl vs. ethyl carboxylate), which influence lipophilicity and metabolic stability.

Crystallographic and Conformational Insights

Hydrogen Bonding and Crystal Packing

emphasizes hydrogen bonding’s role in molecular aggregation. The target compound’s thioxo and carbonyl groups may form intermolecular hydrogen bonds (e.g., N–H···O or S···H–N), stabilizing its crystal lattice. In contrast, the analog in relies on C–H···O interactions due to its ester and methoxy substituents.

Ring Puckering and Conformational Flexibility

The tetrahydroquinazoline core may exhibit puckering, as described in . Cremer-Pople parameters could quantify deviations from planarity, with the cycloheptyl group introducing steric effects absent in planar analogs like coumarin derivatives ( ).

Preparation Methods

Starting Material Preparation

Methyl 2-amino-4-(methoxycarbonyl)benzoate is synthesized by esterification of 2-amino-4-carboxybenzoic acid using methanol and catalytic sulfuric acid. This positions the methyl ester at position 7 of the final compound.

Cyclocondensation Reaction

The anthranilic acid derivative reacts with methyl isothiocyanate in anhydrous ethanol at 4°C for 24 hours to form the 2-thioxo-4-oxo-tetrahydroquinazoline core.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Methyl 2-amino-4-(methoxycarbonyl)benzoate | 10 mmol | Substrate |

| Methyl isothiocyanate | 12 mmol | Cyclizing agent |

| Ethanol | 50 mL | Solvent |

| Temperature | 4°C | Reaction control |

The product, methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, is isolated via filtration (yield: 78%).

Alkylation at Position 3

The nitrogen atom at position 3 undergoes alkylation to introduce the 2-oxoethyl side chain.

Bromoacetyl Bromide Preparation

Bromoacetyl bromide (1.2 equiv) is added dropwise to a solution of the tetrahydroquinazoline core in dry DMF containing anhydrous K₂CO₃ (2.0 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature.

Key Parameters

- Solvent: Dry DMF (ensures solubility of intermediates)

- Base: K₂CO₃ (scavenges HBr, drives reaction forward)

- Temperature: 0°C → RT (prevents side reactions)

The intermediate, methyl 3-(2-bromoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, is purified via column chromatography (hexane:ethyl acetate, 7:3).

Oxidation to 2-Oxoethyl Group

The bromoethyl intermediate is treated with AgNO₃ (1.5 equiv) in aqueous acetone (3:1 acetone:H₂O) at 50°C for 6 hours to yield the 2-oxoethyl derivative.

Amide Coupling with Cycloheptylamine

The 2-oxoethyl group undergoes nucleophilic acyl substitution with cycloheptylamine to form the final amide bond.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 2-Oxoethyl intermediate | 5 mmol | Electrophile |

| Cycloheptylamine | 7.5 mmol | Nucleophile |

| EDCl | 6 mmol | Coupling agent |

| HOBt | 6 mmol | Catalyst |

| DCM | 30 mL | Solvent |

The reaction proceeds at room temperature for 24 hours, followed by extraction with DCM and evaporation.

Structural Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.4 Hz, 1H, H-8), 6.98 (d, J=8.4 Hz, 1H, H-6), 4.32 (s, 2H, CH₂CO), 3.91 (s, 3H, OCH₃), 3.45 (m, 1H, cycloheptyl CH), 1.60–1.25 (m, 12H, cycloheptyl CH₂).

- IR (KBr): 3340 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1220 cm⁻¹ (C=S).

Purity Assessment

HPLC analysis (C18 column, methanol:H₂O 75:25) confirms >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 78 | 95 | High regioselectivity |

| Alkylation | 65 | 92 | Mild conditions |

| Amide coupling | 70 | 98 | Efficient coupling |

Challenges and Optimizations

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A validated route involves reacting a quinazoline precursor with cycloheptylamine derivatives under controlled conditions. For example, describes a related synthesis where phenyl isothiocyanate is added to a pyridine solution of a quinazoline intermediate, heated to 100°C, and purified via recrystallization (66% yield). Key parameters include:

- Solvent selection : Pyridine or DMF for solubility and reaction efficiency.

- Temperature : 80–100°C to promote cyclization.

- Catalysts : Bases like potassium carbonate or cesium carbonate to deprotonate intermediates.

Q. Table 1: Comparative Synthesis Methods

| Reagent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Pyridine | 100 | 66 | |

| DMF + Cs2CO3 | 80 | 94 |

Q. What techniques are used for structural characterization, and how are crystallographic parameters interpreted?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and highlight parameters such as unit cell dimensions (a, b, c axes), space group (e.g., P21/c), and density (1.3–1.5 g/cm³). Researchers should:

- Compare experimental bond lengths/angles with computational models (DFT).

- Validate hydrogen bonding networks (e.g., N–H⋯O interactions) to confirm tautomeric forms.

- Use software like SHELX or OLEX2 for refinement.

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell Volume | 1500 ų | |

| R-factor | <0.05 |

Q. Which functional groups dictate reactivity, and how are they modified for derivatization?

Methodological Answer: Critical groups include:

- Thioxo (C=S) : Prone to nucleophilic substitution (e.g., alkylation with benzyl bromides, as in ).

- Ester (COOCH3) : Hydrolyzed to carboxylic acids for solubility modulation.

- Cycloheptylamide : Influences steric bulk; substitution with smaller rings (e.g., cyclopentyl) alters bioactivity.

Modification strategies:

- Thiol-ene reactions for S-alkylation.

- Ester hydrolysis under basic conditions (NaOH/EtOH).

Q. What are the stability considerations under varying pH and temperature?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (>200°C typical for quinazolines).

- pH sensitivity : Ester groups hydrolyze in acidic/basic conditions. Store in inert solvents (dry DMSO) at –20°C.

- Light sensitivity : Protect from UV exposure due to thioxo group photodegradation .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions?

Methodological Answer:

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (60–120°C), and catalyst loading (1–5 eq. Cs2CO3).

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% .

- Workup optimization : Use preparative HPLC for impurities (e.g., unreacted cycloheptylamine).

Q. How to resolve contradictions between experimental and computational spectral data?

Methodological Answer:

- NMR discrepancies : Assign peaks using 2D techniques (HSQC, HMBC) to verify coupling patterns.

- IR carbonyl stretches : Compare experimental (1680–1700 cm⁻¹) vs. DFT-predicted values (±10 cm⁻¹ tolerance).

- Mass spectrometry : Confirm molecular ion ([M+H]+) with high-resolution MS (error <5 ppm).

Case Study : reports a C=O stretch at 1685 cm⁻¹, while DFT predicts 1702 cm⁻¹. Re-evaluate solvent effects (solid-state vs. solution IR) .

Q. How to design bioactivity assays targeting soluble epoxide hydrolase (sEH) inhibition?

Methodological Answer:

- Enzymatic assays : Use fluorescent substrates like 14,15-epoxyeicosatrienoic acid (14,15-EET) and measure hydrolysis inhibition (IC50).

- Cellular models : Test in human endothelial cells for anti-inflammatory effects (NF-κB pathway).

- SAR analysis : Modify the cycloheptyl group (, Compounds 7–9) to correlate bulkiness with potency .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

- Fragment-based design : Replace the tetrahydroquinazoline core with pyrimidine or coumarin ().

- Pharmacophore mapping : Identify essential motifs (e.g., thioxo for H-bonding with sEH catalytic residues).

- In silico docking : Use AutoDock Vina to predict binding poses in the sEH active site (PDB: 4JNC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.